molecular formula C21H17ClN2 B3032063 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 10180-02-6

3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B3032063
CAS No.: 10180-02-6
M. Wt: 332.8 g/mol
InChI Key: XTIRIQRCSVUTJZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C21H17ClN2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

A study by Prathap et al. (2014) highlighted the synthesis of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carbohydrazones. These compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis, though they showed poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

Organic Light Emitting Diodes (OLEDs)

Lu et al. (2000) synthesized pyrazoline derivatives, including 3-(4-chlorophenyl)-4,5-dihydro-1,5-diphenyl 1-H-Pyrazole, for use in organic electroluminescent devices (OELDs). These materials demonstrated efficient photoluminescence and were effective as blue light-emitting materials in OELDs (Lu et al., 2000).

Computational Design and Synthesis in Drug Discovery

A computational study by Singh et al. (2009) involved the design and synthesis of a densely functionalized pyrazole derivative for potential application in inhibiting protein kinases. This study illustrates the role of computational analysis in the synthesis of candidate drugs (Singh, Tomar, Das, & Singh, 2009).

Structural Characterization

Kariuki et al. (2021) focused on the synthesis and structural characterization of isostructural thiazoles derived from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol. This study underscores the importance of structural analysis in understanding the properties of pyrazole derivatives (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Crystal and Molecular Structure Analysis

The study by Loh et al. (2013) involved the synthesis and X-ray single crystal structure determination of various pyrazole compounds. This research highlights the significance of crystallography in determining molecular structures (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Corrosion Inhibition

Saraswat and Yadav (2020) synthesized quinoxaline derivatives from pyrazoline for use as corrosion inhibitors for mild steel in acidic medium. This application illustrates the versatility of pyrazoline derivatives in industrial applications (Saraswat & Yadav, 2020).

Mechanism of Action

Properties

IUPAC Name

5-(4-chlorophenyl)-2,3-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2/c22-18-13-11-16(12-14-18)20-15-21(17-7-3-1-4-8-17)24(23-20)19-9-5-2-6-10-19/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIRIQRCSVUTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001206360
Record name 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10180-02-6
Record name 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10180-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazoline, 3-(p-chlorophenyl)-1,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010180026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC409747
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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